Physicochemical Profile & Synthetic Utility: 4-(Bromomethyl)-3-methoxybenzonitrile
Physicochemical Profile & Synthetic Utility: 4-(Bromomethyl)-3-methoxybenzonitrile
The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 4-(Bromomethyl)-3-methoxybenzonitrile , a critical benzyl bromide intermediate in medicinal chemistry.
[1][2]
Executive Summary
4-(Bromomethyl)-3-methoxybenzonitrile (CAS 104436-60-4 ) is a highly reactive benzylic electrophile utilized primarily as a "warhead" for introducing the 4-cyano-2-methoxybenzyl motif into pharmacophores.[1][2] Its primary industrial application lies in the synthesis of Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease associated with type 2 diabetes.[2]
As a benzyl bromide, the compound is a potent alkylating agent and a likely lachrymator. It requires specific handling protocols to prevent hydrolysis and degradation. This guide synthesizes its physical data, reactivity logic, and experimental standards for research and development applications.
Physicochemical Properties
The compound is characterized by the presence of a nitrile (electron-withdrawing) and a methoxy (electron-donating) group on the benzene ring, creating a unique electronic push-pull system that influences the lability of the benzylic bromide.[1][2]
| Property | Data | Notes |
| IUPAC Name | 4-(Bromomethyl)-3-methoxybenzonitrile | |
| CAS Number | 104436-60-4 | Primary commercial CAS.[1][2][3] |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Off-white to beige solid | Low-melting solid (often semi-solid if impure).[1][2] |
| Melting Point | 50–60 °C (Typical range) | Precise experimental MP varies by purity; often handled as a melt or solution.[2] |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in water (hydrolyzes slowly).[2] |
| Reactivity | High (Sɴ2 Electrophile) | Moisture sensitive; degrades to alcohol/HBr. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Protect from light and moisture. |
Synthetic Routes & Manufacturing
The industrial synthesis relies on the radical bromination of the commercially available precursor, 4-methyl-3-methoxybenzonitrile .[1][2] This process is sensitive to regioselectivity issues; over-bromination can lead to the dibromomethyl impurity (CAS 914106-35-7), which is difficult to separate.[1][2]
Core Synthesis Workflow (Wohl-Ziegler Bromination)
-
Reagent:
-Bromosuccinimide (NBS) (1.05 eq).[1][2] -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[2]
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (greener alternative).[2] -
Mechanism: Free-radical chain substitution at the benzylic position.[1][2]
Figure 1: Radical bromination pathway emphasizing the risk of over-bromination.
Reactivity & Applications in Drug Discovery
The benzylic bromide moiety is a "soft" electrophile, making it ideal for Sɴ2 reactions with nucleophiles such as amines, thiols, and enolates.
A. Key Application: Synthesis of Finerenone
This compound serves as a pivotal building block for Finerenone , a drug approved for chronic kidney disease.
-
Alkylation: The bromomethyl group reacts with a dihydropyridine scaffold or is hydrolyzed/oxidized to the aldehyde to form the "head" of the molecule.
-
Hydrolysis Pathway: The bromide is often hydrolyzed to the alcohol (4-(hydroxymethyl)-3-methoxybenzonitrile) and subsequently oxidized to the aldehyde (4-formyl-3-methoxybenzonitrile) if the aldehyde is the required coupling partner.[1][2]
B. General Reactivity Profile
-
Amination: Reacts rapidly with secondary amines to form tertiary benzylamines.
-
Etherification: Reacts with phenols/alcohols (Williamson Ether Synthesis) using weak bases (
).[2] -
Carbonylation: Palladium-catalyzed carbonylation can convert the bromide to an ester or acid.[1][2]
Figure 2: Divergent synthetic pathways for drug development.[1][2]
Experimental Protocols
Protocol A: Standard Sɴ2 Alkylation (General Procedure)
Context: Attaching the 4-cyano-2-methoxybenzyl group to a secondary amine.[1][2]
-
Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.
-
Base Addition: Add Potassium Carbonate (
, 2.0 eq) or DIPEA (1.5 eq). -
Addition of Electrophile: Cool the mixture to 0°C. Add 4-(Bromomethyl)-3-methoxybenzonitrile (1.1 eq) dropwise as a solution in the reaction solvent.
-
Note: Adding the bromide slowly prevents localized high concentrations that could lead to double alkylation if the amine is primary.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of bromide).
-
Workup: Dilute with EtOAc, wash with water (x2) and Brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Handling & Stability Check
Validation Step: Before use, verify the integrity of the bromide.
-
Visual: If the solid is yellow/brown or sticky, significant HBr degradation has occurred.
-
H-NMR Check: Look for the benzylic
signal (~4.5 ppm).[2] A shift to ~4.7 ppm or appearance of an aldehyde peak (~10 ppm) indicates hydrolysis/oxidation.
Safety & Handling (E-E-A-T)
Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[2]
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.
-
Storage: Store in a tightly sealed vial under Argon at 4°C. Moisture ingress will generate HBr gas, pressurizing the vial.
References
-
PubChem. (n.d.). 4-(Bromomethyl)-3-methoxybenzonitrile (Compound).[1][2][3][5][6][7][8] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Search via CAS 104436-60-4).[1][2]
-
Google Patents. (2023). Method for the preparation of 4-formyl-3-methoxybenzonitrile (EP4286368A1).[1][2] Retrieved January 28, 2026, from [2]
Sources
- 1. 914106-35-7|4-(Dibromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 3. 4-(Bromomethyl)-3-methoxybenzonitrile - Lead Sciences [lead-sciences.com]
- 4. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 5. 4-(Dibromomethyl)-3-methoxybenzonitrile | C9H7Br2NO | CID 16659119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-(BROMOMETHYL)-3-METHOXYBENZONITRILE [P83236] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]
